molecular formula C5H7NO4 B8304673 3-(2-Hydroxyethyl)-1,3-oxazolidine-2,4-dione

3-(2-Hydroxyethyl)-1,3-oxazolidine-2,4-dione

Cat. No. B8304673
M. Wt: 145.11 g/mol
InChI Key: GVTQPOUOAPTHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026258B2

Procedure details

A solution of 3 ml (39.6 mmol) of methyl glycolate in 25 ml of tetrahydrofuran is added dropwise over 2 hours to a solution of 49 ml (95 mmol) of phosgene, 1.9M in toluene, which is diluted in 50 ml of tetrahydrofuran and cooled using an ice bath. The mixture is subsequently stirred at ambient temperature for 16 hours and evaporated to dryness. Coevaporation is carried out 4 times with 30 ml of dichloromethane. The residue is taken up with 40 ml of acetonitrile and added dropwise over 1 hour to a solution of 3.4 ml (59.4 mmol) of ethanolamine and 30 ml (178 mmol) of diisopropylethylamine in a 50/10 mixture of acetonitrile and dichloromethane, cooled using an ice bath. The mixture is subsequently stirred at ambient temperature for 16 hours. It is filtered over celite and evaporated to dryness and the product is purified by chromatography on silica gel, eluting with a 70/30 then 80/20 mixture of ethyl acetate and n-hexane, to give 4.9 g of product in white solid form.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=O)[CH2:2][OH:3].C(Cl)(Cl)=[O:8].[CH2:11]([CH2:13][NH2:14])[OH:12].C(N(C(C)C)CC)(C)C>O1CCCC1.C1(C)C=CC=CC=1.ClCCl.C(#N)C>[OH:12][CH2:11][CH2:13][N:14]1[C:2](=[O:3])[CH2:1][O:5][C:6]1=[O:8]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(CO)(=O)OC
Name
Quantity
49 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred at ambient temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
It is filtered over celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 70/30
ADDITION
Type
ADDITION
Details
80/20 mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCN1C(OCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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